molecular formula C7H6BrClN2 B1378909 8-Bromoimidazo[1,2-a]pyridine hydrochloride CAS No. 1419101-42-0

8-Bromoimidazo[1,2-a]pyridine hydrochloride

Cat. No.: B1378909
CAS No.: 1419101-42-0
M. Wt: 233.49 g/mol
InChI Key: SNMZFOVTMLTQIX-UHFFFAOYSA-N
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Description

8-Bromoimidazo[1,2-a]pyridine hydrochloride is a chemical compound with the molecular weight of 233.49 . It is used in laboratory chemicals and synthesis of substances .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . A recent review highlights the most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines . The synthesis involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

The IUPAC name of this compound is this compound . The InChI code is 1S/C7H5BrN2.ClH/c8-6-2-1-4-10-5-3-9-7(6)10;/h1-5H;1H .


Chemical Reactions Analysis

The reaction output of imidazo[1,2-a]pyridines is strongly dependent on the substituents of both reactants, independent of the catalyst used . The synthesis involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 233.49 . The InChI code is 1S/C7H5BrN2.ClH/c8-6-2-1-4-10-5-3-9-7(6)10;/h1-5H;1H .

Scientific Research Applications

Synthesis of Polychlorinated and Halogenated Derivatives

Polychlorinated imidazo[1,2-α]pyridines, analogs of chlorinated benzimidazoles, have been synthesized using a condensation reaction involving ethyl bromoacetate and chlorinated 2-aminopyridines. These compounds are then treated to exchange hydrobromide salts with hydrochloride salts, further processed to yield 2-chloroimidazo[1,2-a]pyridines through treatment with POCl3, indicating the versatility of 8-Bromoimidazo[1,2-a]pyridine hydrochloride in halogen exchange reactions and the synthesis of chlorinated derivatives (Gudmundsson, Drach, & Townsend, 1997).

Cyclization Reactions and Derivative Synthesis

The cyclization of 2-(benzylideneamino)pyridinium dihalomethylids, generated from reactions with dihalocarbenes, leads to the formation of 2-aryl-3-haloimidazo[1,2-a]pyridines. This process demonstrates the compound's role in facilitating cyclization reactions and generating structurally diverse halogenated imidazo[1,2-a]pyridines, which are valuable in medicinal chemistry for their potential biological activities (Khlebnikov, Kostik, & Kostikov, 1991).

Development of Novel Benzamide Derivatives

The synthesis and characterization of novel N-(3-(8-bromoimidazo[1, 2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives highlight the compound's utility in the development of new chemical entities. These derivatives are characterized by various spectroscopic techniques, showcasing the compound's application in creating novel structures with potential pharmacological properties (Achugatla, Ghashang, & Guhanathan, 2017).

Microwave-Assisted Synthesis

An efficient, one-pot microwave-assisted synthesis method for 3-bromoimidazo[1,2-a]pyridines demonstrates the compound's utility in rapid synthesis protocols. This method involves electrophilic aromatic bromination and has been applied to synthesize related imidazoheterocycles, showcasing the versatility of this compound in facilitating the development of diverse heterocyclic compounds with potential applications in material science and pharmacology (Patil, Mascarenhas, Sharma, Roopan, & Roychowdhury, 2014).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment should be used to avoid dust formation and breathing vapors, mist, or gas .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The future direction is likely to focus on developing more efficient and environmentally friendly synthetic strategies .

Biochemical Analysis

Biochemical Properties

8-Bromoimidazo[1,2-a]pyridine hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to participate in radical reactions, which are essential for the functionalization of imidazo[1,2-a]pyridine derivatives . The compound’s interactions with biomolecules often involve transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These interactions are vital for the construction of imidazo[1,2-a]pyridine derivatives, which have significant pharmaceutical applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to interact with specific proteins and enzymes, leading to alterations in cellular activities. For instance, the compound’s impact on gene expression can result in changes in the production of proteins that are crucial for cell survival and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context. The compound’s ability to modulate gene expression is also significant, as it can influence the transcriptional activity of various genes . This modulation is often mediated through the compound’s interaction with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular activities, which are essential for understanding its therapeutic potential.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or gene expression modulation. At higher doses, toxic or adverse effects can occur, including enzyme inhibition and disruption of cellular processes . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall bioactivity . The compound’s metabolism is essential for its pharmacokinetic properties, determining its absorption, distribution, metabolism, and excretion.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is vital for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the desired sites within the cell, enhancing its therapeutic potential.

Properties

IUPAC Name

8-bromoimidazo[1,2-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2.ClH/c8-6-2-1-4-10-5-3-9-7(6)10;/h1-5H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMZFOVTMLTQIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1419101-42-0
Record name Imidazo[1,2-a]pyridine, 8-bromo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1419101-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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